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Compound of Interest

Compound Name: 2-Methylhexanamide

Cat. No.: B1654000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2-Methylhexanamide, a simple

branched-chain fatty amide. Included are its chemical and physical properties, detailed

experimental protocols for its synthesis, and an analysis of its predicted spectroscopic data.

This document is intended to serve as a valuable resource for researchers and professionals in

the fields of chemistry and drug development.

Chemical and Physical Properties
2-Methylhexanamide is a primary amide derivative of 2-methylhexanoic acid. Its fundamental

properties are summarized in the table below.
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Property Value Source

CAS Registry Number 20923-63-1 --INVALID-LINK--1]

Molecular Formula C₇H₁₅NO --INVALID-LINK--1]

Molecular Weight 129.20 g/mol --INVALID-LINK--1]

IUPAC Name 2-methylhexanamide --INVALID-LINK--1]

SMILES CCCCC(C)C(=O)N --INVALID-LINK--1]

InChI

InChI=1S/C7H15NO/c1-3-4-5-

6(2)7(8)9/h6H,3-5H2,1-2H3,

(H2,8,9)

--INVALID-LINK--1]

Predicted XLogP3 1.6 --INVALID-LINK--1]

Predicted Topological Polar

Surface Area
43.1 Å² --INVALID-LINK--1]

Experimental Protocols: Synthesis of 2-
Methylhexanamide
The synthesis of 2-Methylhexanamide can be achieved through the amidation of 2-

methylhexanoic acid. Two common and effective methods are presented below.

Method 1: Synthesis via Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride,

followed by amination.

Experimental Workflow:
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Step 1: Acyl Chloride Formation

Step 2: Amination Step 3: Purification

2-Methylhexanoic Acid

2-Methylhexanoyl ChlorideReflux

Thionyl Chloride (SOCl₂)

2-Methylhexanamide

Vigorous Stirring

Ammonia (aq) Crude Product Pure 2-Methylhexanamide
Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Methylhexanamide via an acyl chloride intermediate.

Detailed Methodology:

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas

trap, add 2-methylhexanoic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂, 1.2

equivalents) dropwise at room temperature. After the initial vigorous reaction subsides,

gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

The excess thionyl chloride can be removed by distillation under reduced pressure to yield

crude 2-methylhexanoyl chloride.

Amination: The crude 2-methylhexanoyl chloride is cooled in an ice bath and then added

dropwise to a stirred, concentrated aqueous solution of ammonia (excess, e.g., 5-10

equivalents). The reaction is highly exothermic and should be performed with efficient

cooling and vigorous stirring. A white precipitate of 2-Methylhexanamide will form.

Purification: The crude product is collected by vacuum filtration and washed with cold water

to remove ammonium chloride. The solid is then dried. Further purification can be achieved

by recrystallization from a suitable solvent such as ethanol/water or hexane.
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Method 2: Direct Amide Coupling using DCC
This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the

direct formation of the amide bond.

Experimental Workflow:

Step 1: Activation

Step 2: Coupling Step 3: Purification

2-Methylhexanoic Acid

Activated IntermediateAnhydrous Solvent (e.g., DCM)

DCC

2-Methylhexanamide

Stir at RT

Ammonia (gas or solution) Reaction Mixture Pure 2-Methylhexanamide
Filtration & Chromatography

Click to download full resolution via product page

Caption: Workflow for the DCC-mediated synthesis of 2-Methylhexanamide.

Detailed Methodology:

Activation and Coupling: Dissolve 2-methylhexanoic acid (1 equivalent) in an anhydrous

aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom

flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add N,N'-

dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution. Stir the mixture at 0 °C for

15-30 minutes. Then, introduce a source of ammonia (e.g., by bubbling ammonia gas

through the solution or adding a solution of ammonia in an appropriate solvent) and allow the

reaction to warm to room temperature and stir for several hours (monitor by TLC).
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Purification: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will

form. Remove the DCU by filtration. The filtrate is then concentrated under reduced

pressure. The resulting residue can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-
Methylhexanamide.

Predicted Spectroscopic Data
While experimental spectra for 2-Methylhexanamide are not readily available in public

databases, its spectroscopic characteristics can be predicted based on its structure and data

from analogous compounds.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methylhexanamide in CDCl₃ would exhibit the following

signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 5.5-6.5 Broad singlet 2H -NH₂

~ 2.1-2.3 Multiplet 1H -CH(CH₃)-

~ 1.4-1.6 Multiplet 2H -CH₂-CH(CH₃)-

~ 1.2-1.4 Multiplet 4H -CH₂-CH₂-CH₂-

~ 1.1-1.2 Doublet 3H -CH(CH₃)-

~ 0.8-0.9 Triplet 3H -CH₂-CH₃

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show distinct signals for each of the seven carbon

atoms:
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Chemical Shift (ppm) Assignment

~ 178-180 C=O

~ 40-45 -CH(CH₃)-

~ 35-40 -CH₂-CH(CH₃)-

~ 28-32 -CH₂-CH₂-CH₂-

~ 22-25 -CH₂-CH₂-CH₃

~ 18-22 -CH(CH₃)-

~ 13-15 -CH₂-CH₃

Predicted Infrared (IR) Spectrum
Key absorption bands in the IR spectrum are predicted as follows:

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350, 3180 Strong, Broad
N-H stretching (two bands for

primary amide)

~ 2960, 2870 Strong C-H stretching (aliphatic)

~ 1640-1670 Strong C=O stretching (Amide I band)

~ 1620-1650 Medium N-H bending (Amide II band)

~ 1465 Medium C-H bending (CH₂)

~ 1375 Medium C-H bending (CH₃)

Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns for a primary amide.
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m/z Predicted Fragment

129 [M]⁺ (Molecular ion)

86 [M - C₃H₇]⁺ (Loss of propyl radical)

72 [M - C₄H₉]⁺ (Loss of butyl radical)

57 [C₄H₉]⁺

44 [CONH₂]⁺

43 [C₃H₇]⁺

Fragmentation Pathway:

[C₇H₁₅NO]⁺˙
m/z = 129

[C₄H₈NO]⁺
m/z = 86- C₃H₇˙

[C₃H₆NO]⁺
m/z = 72

- C₄H₉˙

[C₄H₉]⁺
m/z = 57

- C₃H₆NO˙

[C₃H₇]⁺
m/z = 43

- C₃H₅NO˙

[CONH₂]⁺
m/z = 44

- C₂H₂

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 2-Methylhexanamide in mass spectrometry.

Applications and Future Directions
As a simple amide, 2-Methylhexanamide may find applications as an intermediate in organic

synthesis, a building block for more complex molecules in drug discovery, or as a component in

the formulation of various chemical products. Further research could explore its biological

activity, potential as a signaling molecule, or its utility in materials science.

Conclusion
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This technical guide has provided a detailed overview of 2-Methylhexanamide, including its

CAS registry number, physicochemical properties, plausible synthetic routes with detailed

protocols, and predicted spectroscopic data. The information presented herein is intended to

facilitate further research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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